The crystal structures of ethylene and tetrafluoroethylene complexes of rhodium(I)

Journal of the Chemical Society D: Chemical Communications Pub Date: DOI: 10.1039/C29710000197

Abstract

The molecular geometries of acetylacetonato-diethylenerhodium(I) and acetylacetonatoethylenetetra-fluoroethylenerhodium(I) show that C2F4 is more closely bound to rhodium than C2H4 a consequence of increased π-bonding.

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